molecular formula C28H34N2O3S B412112 4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide

4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide

Cat. No.: B412112
M. Wt: 478.6g/mol
InChI Key: RJRXSXFOLLBIFZ-ZQHSETAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide is a complex organic compound with the molecular formula C28H34N2O3S. This compound is characterized by its unique structure, which includes a sulfonamide group, a phenylmethylidene moiety, and an octoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide
  • 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-methyl-N'-[[4-(octyloxy)phenyl](phenyl)methylene]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of an octoxyphenyl group and a phenylmethylidene moiety.

Properties

Molecular Formula

C28H34N2O3S

Molecular Weight

478.6g/mol

IUPAC Name

4-methyl-N-[(E)-[(4-octoxyphenyl)-phenylmethylidene]amino]benzenesulfonamide

InChI

InChI=1S/C28H34N2O3S/c1-3-4-5-6-7-11-22-33-26-18-16-25(17-19-26)28(24-12-9-8-10-13-24)29-30-34(31,32)27-20-14-23(2)15-21-27/h8-10,12-21,30H,3-7,11,22H2,1-2H3/b29-28+

InChI Key

RJRXSXFOLLBIFZ-ZQHSETAFSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C(=N/NS(=O)(=O)C2=CC=C(C=C2)C)/C3=CC=CC=C3

SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=NNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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